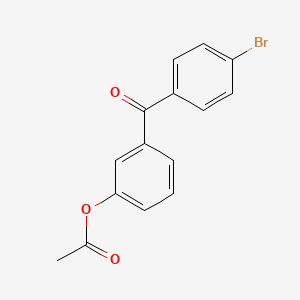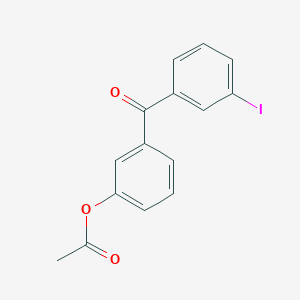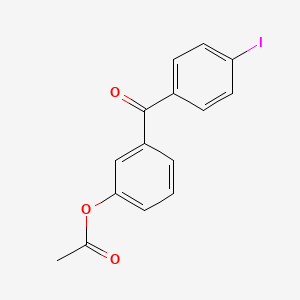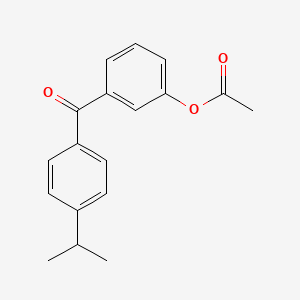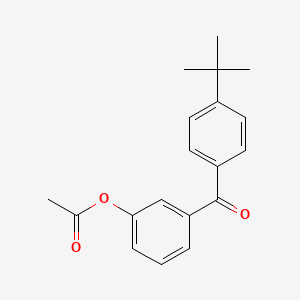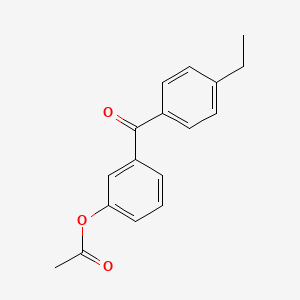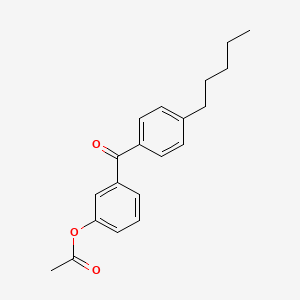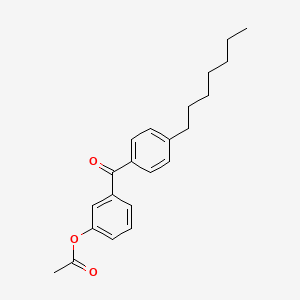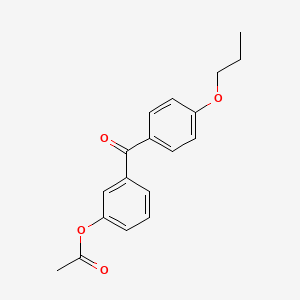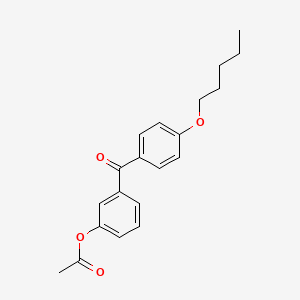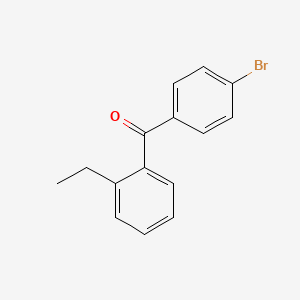
4-Bromo-2'-ethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-ethylbenzophenone (4-BEBP) is a synthetic organic compound with a wide range of applications in the fields of medicine, chemistry, and pharmacology. It is a colorless, crystalline solid with a molecular formula of C13H12BrO. 4-BEBP is an important intermediate used in the synthesis of various drugs, in addition to being used as a photochemical initiator and a polymerization inhibitor. This compound is widely used as a starting material in organic synthesis and has been studied extensively for its biological and physiological effects.
Scientific Research Applications
Antioxidant Activity
Bromophenols isolated from marine sources, such as red algae, have demonstrated significant antioxidant properties. For instance, nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides showed potent scavenging activity against DPPH radicals, suggesting potential applications in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012). Similarly, bromophenols from the marine red alga Polysiphonia urceolata exhibited potent DPPH radical scavenging activity, with IC50 values ranging from 6.1 to 35.8 µM, compared to the positive control butylated hydroxytoluene (BHT) (Li, Li, Ji, & Wang, 2008).
Antibacterial Properties
Bromophenols from Rhodomela confervoides were also found to exhibit moderate antibacterial activity against several strains of bacteria, indicating their potential as natural antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Cancer Research
A novel bromophenol derivative, BOS-102, has shown promising results in inhibiting cell proliferation in human A549 lung cancer cells. It effectively induced G0/G1 cell cycle arrest and apoptosis through mechanisms involving ROS-mediated PI3K/Akt and the MAPK signaling pathway (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).
Enzyme Inhibition
Some bromophenol derivatives have been investigated for their ability to inhibit carbonic anhydrase (CA), an enzyme involved in pH regulation. These compounds have shown inhibitory activities, presenting a basis for further exploration in the development of drugs targeting CA isozymes (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).
Mechanism of Action
Target of Action
Similar compounds, such as benzophenones, have been studied for their potential photochemical reactivity and photophysical properties .
Mode of Action
Benzophenones are known to undergo reactions such as friedel crafts acylation . They can also be involved in photochemical reactions, leading to changes in their molecular structure .
Biochemical Pathways
For instance, some benzophenones have shown potential in the development of new antibacterial agents .
Result of Action
Benzophenones and their derivatives have been studied for their potential antitumor activity .
Action Environment
The action environment of 4-Bromo-2’-ethylbenzophenone can be influenced by various factors. For example, the solvent used can affect the photochemical characteristics of related compounds .
Properties
IUPAC Name |
(4-bromophenyl)-(2-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIQYENXBVWYCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
